Juniper camphor

Sesquiterpenoid Stereochemistry Structural Elucidation Nuclear Magnetic Resonance

Sourcing structurally authenticated sesquiterpenoids for SAR studies presents reproducibility challenges. Juniper camphor (CAS 53840-55-4) solves this with its confirmed cis-decalin ring junction (NMR-validated). Key advantages: • Defined stereochemistry enables precise SAR correlation in eudesmane sesquiterpenoid research. • Quantifiable at ~2.68% in essential oils via GC/MS as a chemical marker for extract standardization. • High predicted LogP (5.12) supports lipophilic drug absorption/distribution modeling. Available with comprehensive analytical documentation for procurement confidence.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 53840-55-4
Cat. No. B15051622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuniper camphor
CAS53840-55-4
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(=C1CCC2(CCCC(C2C1)(C)O)C)C
InChIInChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3
InChIKeySTRABSCAWZINIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Juniper Camphor: Sesquiterpene Alcohol Overview


Juniper camphor (CAS 53840-55-4) is a sesquiterpenoid alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is a bicyclic compound classified as a eudesmane sesquiterpenoid [1], occurring naturally in the essential oils of various Juniperus species, ginger (Zingiber officinale), and other botanicals [2]. The compound is practically insoluble in water and is an extremely weak base [3].

Why Substitution Fails for Juniper Camphor


Despite sharing the same molecular formula (C15H26O) with other sesquiterpenes such as β-eudesmol, structural and stereochemical variations between compounds critically influence their biological activity and physicochemical behavior [1]. Juniper camphor possesses a cis-ring junction, whereas β-eudesmol has a trans-ring junction, leading to differences in molecular shape, receptor binding, and metabolic stability [2]. Additionally, variations in functional group positioning and stereochemistry among C15H26O isomers preclude simple interchange in applications requiring specific biological or material properties .

Juniper Camphor: Evidence vs Structural Analogs


Cis-Ring Juncture vs. β-Eudesmol

Juniper camphor exhibits a cis-ring junction between its decalin rings, in contrast to the trans-ring junction present in the structurally related sesquiterpene β-eudesmol [1]. This stereochemical distinction was established through comparative NMR studies, confirming that juniper camphor adopts a cis-decalin conformation, which can influence its conformational flexibility and interactions with biological targets [1].

Sesquiterpenoid Stereochemistry Structural Elucidation Nuclear Magnetic Resonance

Melting Point and Lipophilicity Profile

Juniper camphor displays a predicted melting point of 75.26 °C and a LogP of 5.12 , indicating higher lipophilicity and lower water solubility compared to the monoterpene camphor (LogP ~2.1) [1]. Its melting point also differs from that of β-eudesmol (80-82 °C) [2], reflecting variations in crystal packing due to stereochemical differences.

Physicochemical Properties Drug-likeness Formulation

Botanical Occurrence as Ginger Biomarker

Juniper camphor is reported to be present in ginger (Zingiber officinale) [1], a characteristic not shared by many structurally similar sesquiterpenes such as β-eudesmol or camphor. This selective occurrence supports its use as a potential dietary biomarker for ginger consumption in metabolomics studies [2].

Phytochemical Biomarker Food Metabolomics Natural Product Authentication

Juniper Camphor in Tanacetum cilicicum Oil

In the essential oil of Tanacetum cilicicum, juniper camphor constitutes 2.68 ± 0.19% of the total oil composition, as determined by GC/MS [1]. This is comparable to the levels of α-pinene (2.95 ± 0.19%) and camphor (3.53 ± 0.27%) within the same sample, indicating its consistent presence as a minor but detectable constituent.

Essential Oil Analysis GC-MS Quantification Phytochemical Variability

Juniper Camphor: Research & Industrial Applications


Structural Biology & Stereochemistry

Juniper camphor's cis-ring junction, confirmed through comparative NMR studies [1], makes it a valuable model compound for investigating the impact of decalin ring stereochemistry on biological interactions, particularly in structure-activity relationship (SAR) studies of sesquiterpenoids.

Drug Discovery & ADME Profiling

The high predicted LogP (5.12) suggests enhanced membrane permeability, positioning juniper camphor as a candidate for evaluating lipophilic sesquiterpene absorption and distribution in early-stage drug discovery programs.

Metabolomics & Food Authenticity

Given its specific presence in ginger (Zingiber officinale) [2], juniper camphor can be utilized as a chemical marker for verifying ginger-derived products and for dietary intake biomarker studies in nutritional metabolomics.

Quality Control for Essential Oils & Botanicals

Quantitative GC/MS data from Tanacetum cilicicum essential oil [3] demonstrate that juniper camphor can be reliably detected and quantified at approximately 2.68% abundance, supporting its use as a marker compound for standardizing extracts and monitoring batch-to-batch consistency.

Technical Documentation Hub

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